2-(1H-Imidazol-1-yl)ethanamine (CAS 5739-10-6) is a heterocyclic amine featuring a primary amino group attached via an ethyl linker to the N1 position of an imidazole ring. This specific N1-substitution pattern distinguishes it from its well-known constitutional isomer, histamine, where the ethylamine group is attached at the C4 position. This structural arrangement provides two distinct coordination sites: a primary amine and a sterically accessible imidazole nitrogen, making it a versatile bidentate chelating ligand and a functional monomer or intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. [REFS-1, REFS-5]
Direct substitution with its isomer, histamine (2-(1H-imidazol-4-yl)ethanamine), is unviable for applications requiring predictable coordination geometry or specific reaction pathways. The N1-linkage in 2-(1H-Imidazol-1-yl)ethanamine creates a distinct spatial arrangement and chelation bite angle compared to the C4-linkage in histamine, leading to different thermodynamic stabilities and structures in the resulting metal complexes. [REFS-1, REFS-2] This difference is critical in catalysis, polymer science, and materials formulation where precise molecular architecture dictates performance. For synthesis applications, using separate precursors like imidazole and 2-chloroethylamine hydrochloride introduces an additional reaction step, requiring process optimization and potentially yielding a mixture of N-alkylated isomers, thereby complicating purification and reducing overall process efficiency compared to using the pre-formed, isomerically pure compound.
Potentiometric studies show that 2-(1H-Imidazol-1-yl)ethanamine (referred to as isohistamine in the study) forms more stable complexes with Cu(II) ions than its isomer, histamine. The overall stability constant (log β2) for the bis-complex [Cu(L)2]2+ is significantly higher for 2-(1H-Imidazol-1-yl)ethanamine, indicating a stronger binding affinity. [1] This enhanced stability is critical for applications where ligand dissociation is undesirable, such as in catalysis or metal-sequestering formulations.
| Evidence Dimension | Overall Stability Constant (log β2) of Cu(II) bis-complex |
| Target Compound Data | 12.72 |
| Comparator Or Baseline | Histamine: 11.21 |
| Quantified Difference | 1.51 log units higher (indicating significantly greater thermodynamic stability) |
| Conditions | Aqueous solution, 0.1 M nitrate ions, 25.0 °C |
Higher complex stability ensures better performance and longevity in catalytic cycles and metal-based functional materials, reducing ligand degradation or leaching.
The dual functionality of a primary amine and an imidazole ring allows 2-(1H-Imidazol-1-yl)ethanamine to function as an effective curing agent for epoxy resins. The primary amine initiates the curing process, while the imidazole moiety can act as a catalyst for anionic homopolymerization of the epoxy resin. This class of curing agents is known to produce highly cross-linked networks, leading to high thermal and chemical resistance in the final cured product, with formulations capable of achieving glass transition temperatures (Tg) over 190°C. In contrast, simple diamines like ethylenediamine lack the catalytic imidazole ring, resulting in different curing kinetics and network structures.
| Evidence Dimension | Glass Transition Temperature (Tg) of Cured Epoxy |
| Target Compound Data | Capable of contributing to high Tg formulations |
| Comparator Or Baseline | Substituted imidazoles as a class can achieve Tg > 190°C. Standard amine cures typically have lower Tg. |
| Quantified Difference | Potentially higher thermal performance compared to simple aliphatic amine cures. |
| Conditions | Curing of epoxy resins (e.g., DGEBA) with post-cure. |
This compound offers a pathway to high-performance epoxy systems with enhanced thermal stability, crucial for electronics, adhesives, and composite materials.
The 1-(2-aminoethyl)imidazole core structure is a key building block for highly effective imidazoline-based corrosion inhibitors used in demanding environments like CO2-saturated brine. [REFS-1, REFS-2] Long-chain derivatives synthesized from this core structure demonstrate exceptional performance. For example, 1-(2-aminoethyl)-2(heptadec-8-enyl)-bis-imidazoline achieved 99.51% inhibition efficiency at just 10 ppm concentration. [3] This high efficiency at low concentrations is attributed to the strong adsorption and film-forming capabilities imparted by the aminoethyl-imidazole headgroup. In contrast, simple imidazoles without the aminoethyl chelating arm show significantly lower efficiency. [4]
| Evidence Dimension | Corrosion Inhibition Efficiency (η) |
| Target Compound Data | Serves as a precursor to inhibitors achieving >99% efficiency at low ppm levels. |
| Comparator Or Baseline | Unsubstituted Imidazole: Often demonstrates low to moderate efficiency (e.g., Guanine, an imidazole-containing purine, showed only 22% efficiency for steel in HCl). [<a href="https://www.researchgate.net/publication/336040716_On_the_Inhibition_Efficiency_of_Different_Imidazole-Based_Green_Corrosion_Inhibitors_Insights_from_Raman_Spectroscopy_and_Electrochemical_Techniques" target="_blank">4</a>] |
| Quantified Difference | Derivatives are orders of magnitude more effective than simple, non-chelating imidazoles. |
| Conditions | Carbon steel in corrosive environments (e.g., CO2-saturated brine, HCl). |
Procuring this specific precursor enables the synthesis of high-performance, cost-effective corrosion inhibitor formulations that protect critical infrastructure with minimal dosing.
The demonstrably higher stability of its copper(II) complexes compared to those of its histamine isomer makes this compound the right choice for synthesizing robust metal catalysts or nodes for MOFs where ligand integrity under operational stress is paramount. [1]
As a dual-function amine and imidazole curing agent, it is a strategic component for formulating one-part epoxy systems requiring high thermal performance (Tg > 190°C), suitable for demanding applications in aerospace, automotive, and electronics manufacturing.
This compound is the specified precursor for synthesizing a class of imidazoline-based corrosion inhibitors that provide over 99% protection for carbon steel at low ppm concentrations, making it essential for formulators in the oil & gas and chemical processing industries. [2]
Corrosive;Irritant